molecular formula C7H8F2N2O3 B1435732 Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate CAS No. 2059942-03-7

Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate

Cat. No.: B1435732
CAS No.: 2059942-03-7
M. Wt: 206.15 g/mol
InChI Key: JSVVTQMVICLGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate is a chemical compound with the molecular formula C₇H₈F₂N₂O₃ and a molecular weight of 206.15 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to an oxadiazole ring, which is further connected to a propanoate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazine hydrochloride with a suitable difluoromethylating agent . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-difluorobenzoate: Similar in structure but lacks the oxadiazole ring.

    3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid: Contains a pyrazole ring instead of an oxadiazole ring.

Uniqueness

Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate is unique due to the presence of both the difluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3/c1-13-5(12)3-2-4-10-11-7(14-4)6(8)9/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVVTQMVICLGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
Reactant of Route 2
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.